![molecular formula C16H20N2O2 B7358894 2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol
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Overview
Description
2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol, also known as AEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AEPA is a derivative of the phenethylamine family and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol is not fully understood, but it is believed to act on various cellular pathways. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative effects. This compound has also been shown to modulate the activity of various enzymes and receptors, including tyrosine kinases and G protein-coupled receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and has been used in various in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Future Directions
There are various future directions for 2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol research, including exploring its potential therapeutic applications in cancer, neurology, and immunology. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has been shown to have various biochemical and physiological effects and may have potential in treating various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol can be synthesized by reacting 2-(2-hydroxyethyl)aniline with 3-bromo-5-nitrobenzene, followed by reduction with palladium on carbon and hydrogen gas. This method yields a high purity product and has been used in various scientific studies.
Scientific Research Applications
2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurology, this compound has been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory effects and may have potential in treating autoimmune diseases.
properties
IUPAC Name |
2-amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-5-4-11(6-7-19)15(9-14)12-2-1-3-13(8-12)16(18)10-20/h1-5,8-9,16,19-20H,6-7,10,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKTTVGHMDZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)C2=C(C=CC(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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